molecular formula C11H24O4SSi B8554138 S-[3-(Triethoxysilyl)propyl] ethanethioate CAS No. 220727-01-5

S-[3-(Triethoxysilyl)propyl] ethanethioate

Cat. No. B8554138
M. Wt: 280.46 g/mol
InChI Key: ZVAHTTMDGSREKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06608125B2

Procedure details

This example illustrates the preparation of a thiocarboxylate alkoxysilane from a salt of a thiolcarboxylic acid using as a solvent the alcohol corresponding to the silane alkoxy group. Into a 250 ml, three-neck round bottomed flask equipped with magnetic stir bar, temperature probe/controller, heating mantle, addition funnel, condenser, and N2 inlet was charged 63 grams of a 21 weight percent sodium ethoxide in ethanol. Fifteen grams of thiolacetic acid was added slowly, keeping the temperature below 65° C. The solution was allowed to cool to room temperature, and 48 grams of chloropropyltriethoxysilane was added via the addition funnel. After addition was complete, the solution was heated to 70° C. for 24 hours whereupon a white solid formed. Analysis of the solution by gas chromatography showed a 78 percent yield of acetylthiopropyltriethoxysilane.
[Compound]
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[S:5]1[CH:9]=[CH:8][CH:7]=C1CC(O)=O.ClCCC[Si:18]([O:25][CH2:26][CH3:27])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21]>S1C=CC=C1C(O)=O.C(O)C>[C:2]([S:5][CH2:9][CH2:8][CH2:7][Si:18]([O:25][CH2:26][CH3:27])([O:22][CH2:23][CH3:24])[O:19][CH2:20][CH3:21])(=[O:1])[CH3:3] |f:0.1|

Inputs

Step One
Name
thiocarboxylate alkoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)O
Step Four
Name
Quantity
48 g
Type
reactant
Smiles
ClCCC[Si](OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml, three-neck round bottomed flask equipped with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
temperature probe/controller, heating mantle
ADDITION
Type
ADDITION
Details
addition funnel, condenser, and N2 inlet
CUSTOM
Type
CUSTOM
Details
the temperature below 65° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated to 70° C. for 24 hours whereupon a white solid
Duration
24 h
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.